1-(3,5-Difluorobenzyl)azetidin-3-amine
Overview
Description
“1-(3,5-Difluorobenzyl)azetidin-3-amine” is a chemical compound with the molecular formula C10H12F2N2 . It is a solid substance and is not intended for human or veterinary use, but for research purposes only.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12F2N2.2ClH/c11-8-1-7(2-9(12)3-8)4-14-5-10(13)6-14;;/h1-3,10H,4-6,13H2;2*1H
. The molecular weight of the compound is 271.14 g/mol .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 271.14 g/mol .
Scientific Research Applications
Azetidine Chemistry and Applications
Azetidines, including compounds like "1-(3,5-Difluorobenzyl)azetidin-3-amine," are four-membered azaheterocycles known for their thermal stability and ease of handling. These compounds are valuable intermediates in organic synthesis, offering pathways to a variety of functional groups and complex molecules. They engage in reactions with electrophiles and nucleophiles, leading to ring-opening and the formation of amides, alkenes, and amines. Azetidines can also serve as precursors to cyclic products such as piperidines, pyrrolidines, and pyrroles. Notably, their oxidation forms azetidin-3-ones, which are precursors to β-amino acids, amides, and heterocyclic compounds. The synthesis of azetidines typically involves acyclic precursors like γ-haloamines, γ-aminoalcohols, and β-aminoallenes, among other strategies (Singh, D’hooghe, & Kimpe, 2008).
Synthetic Strategies and Medicinal Chemistry
Research on azetidines also delves into synthetic strategies that enhance the utility of these compounds in medicinal chemistry. For example, the development of chiral donor-acceptor azetines showcases the potential of azetidine-based compounds in the synthesis of amino acid derivatives, including peptides and natural products. This approach highlights the broad applicability of azetidines in creating molecules with significant biological relevance, thanks to their high degree of electronic and steric selectivity (Marichev et al., 2019).
Innovative Synthetic Methods
Further research demonstrates innovative methods to synthesize azetidine derivatives, such as the reaction of 1-t-butylazetidinyl-3 tosylate with amines and mercaptans to prepare 3-amino and 3-mercapto-azetidine derivatives. These reactions underline the versatility of azetidines in synthesizing compounds with diverse functional groups, which can be pivotal in drug development and other areas of chemical research (Chen, Kato, & Ohta, 1968).
properties
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]azetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-8-1-7(2-9(12)3-8)4-14-5-10(13)6-14/h1-3,10H,4-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCKCIWJXWZOJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC(=C2)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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